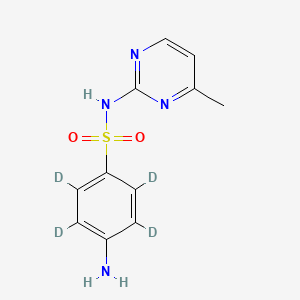

Sulfamerazine-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sulfamerazine-d4 is a deuterium-labeled derivative of sulfamerazine, a sulfonamide antibacterial agent. Sulfonamides are a class of synthetic antimicrobial agents that inhibit the growth of bacteria by interfering with the synthesis of folic acid. This compound is primarily used in scientific research as an internal standard in mass spectrometry and other analytical techniques due to its stable isotope labeling.

作用机制

Target of Action

Sulfamerazine-d4, also known as Sulfamerazine D4, is a deuterium-labeled version of Sulfamerazine . The primary target of this compound is the bacterial enzyme dihydropteroate synthetase (dihydrofolate synthetase) . This enzyme plays a crucial role in the synthesis of dihydrofolic acid, a precursor of folic acid, which is essential for bacterial growth and reproduction .

Mode of Action

This compound inhibits the bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase . By doing so, it prevents the formation of dihydrofolic acid, thereby inhibiting bacterial growth . It’s important to note that this compound is bacteriostatic in nature, meaning it inhibits the growth of bacteria rather than killing them directly .

Biochemical Pathways

The action of this compound affects the folic acid synthesis pathway in bacteria . By inhibiting the production of dihydrofolic acid, it disrupts the synthesis of nucleotides that are essential for DNA replication. This leads to the inhibition of bacterial growth and reproduction .

Pharmacokinetics

They are metabolized in the liver and excreted in the urine . .

Result of Action

The molecular effect of this compound’s action is the disruption of bacterial DNA synthesis due to the lack of necessary nucleotides, resulting from the inhibition of dihydrofolic acid synthesis . This leads to the cessation of bacterial growth and reproduction, helping to control bacterial infections .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain substances in the environment, such as organic matter, can affect the photodegradation of sulfonamides . Additionally, the pH of the environment can influence the ionization state of this compound, potentially affecting its absorption and distribution within the body.

生化分析

Biochemical Properties

Sulfamerazine-d4, like other sulfonamides, inhibits bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase (dihydrofolate synthetase) . This interaction is crucial in the biochemical reactions involving the synthesis of folic acid, a vital component for bacterial growth and reproduction .

Cellular Effects

The cellular effects of this compound are primarily due to its role as an antibacterial agent. By inhibiting the synthesis of dihydrofolic acid, this compound disrupts bacterial growth and proliferation . In addition, studies have shown that sulfamerazine treatments can exhibit varied effects on cell weight .

Molecular Mechanism

The molecular mechanism of action of this compound involves its competition with PABA for binding to dihydropteroate synthetase. This competition inhibits the enzymatic conversion of pteridine and PABA to dihydropteroic acid, an intermediate of tetrahydrofolic acid (THF) synthesis . This inhibition is bacteriostatic in nature, meaning it prevents the growth of bacteria but does not necessarily kill them .

Metabolic Pathways

This compound, as a sulfonamide, is involved in the metabolic pathway of folic acid synthesis in bacteria. It competes with PABA for binding to dihydropteroate synthetase, thereby inhibiting the production of dihydrofolic acid, a precursor to folic acid .

Transport and Distribution

Sulfonamides are generally well-distributed throughout the body, reaching therapeutic concentrations in many tissues .

Subcellular Localization

Given its mechanism of action, it is likely to be found in the cytoplasm where it can interact with dihydropteroate synthetase to inhibit folic acid synthesis .

准备方法

The synthesis of sulfamerazine-d4 involves the incorporation of deuterium atoms into the sulfamerazine molecule. This can be achieved by reacting sulfamerazine with deuterated reagents. One common method involves the use of deuterated solvents and deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium atoms. The reaction conditions typically include elevated temperatures and pressures to facilitate the exchange of hydrogen for deuterium .

化学反应分析

Sulfamerazine-d4, like other sulfonamides, can undergo various chemical reactions:

Oxidation: Sulfonamides can be oxidized to form sulfone derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction of sulfonamides can lead to the formation of amine derivatives. Reducing agents such as lithium aluminum hydride are often used.

Substitution: Sulfonamides can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles. Common reagents include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfamerazine sulfone-d4, while reduction can produce sulfamerazine amine-d4 .

科学研究应用

Sulfamerazine-d4 is widely used in scientific research for various applications:

Analytical Chemistry: It serves as an internal standard in mass spectrometry for the quantification of sulfamerazine and related compounds. The deuterium labeling allows for accurate differentiation between the standard and the analyte.

Pharmacokinetics: Researchers use this compound to study the absorption, distribution, metabolism, and excretion of sulfamerazine in biological systems.

Environmental Studies: It is used to trace the fate and transport of sulfamerazine in environmental samples, such as water and soil.

Biomedical Research: This compound is employed in studies investigating the mechanisms of action and resistance of sulfonamide antibiotics.

相似化合物的比较

Sulfamerazine-d4 is similar to other sulfonamide antibiotics, such as sulfadiazine, sulfamethazine, and sulfathiazole. its deuterium labeling makes it unique for use as an internal standard in analytical techniques. The presence of deuterium atoms provides a distinct mass difference that allows for precise quantification and differentiation from non-labeled compounds. This makes this compound particularly valuable in research settings where accurate measurement and analysis are critical .

Similar Compounds

- Sulfadiazine

- Sulfamethazine

- Sulfathiazole

属性

IUPAC Name |

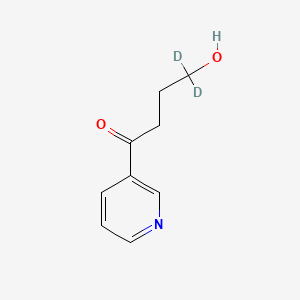

4-amino-2,3,5,6-tetradeuterio-N-(4-methylpyrimidin-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2S/c1-8-6-7-13-11(14-8)15-18(16,17)10-4-2-9(12)3-5-10/h2-7H,12H2,1H3,(H,13,14,15)/i2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPBRPIAZZHUNT-QFFDRWTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC=CC(=N2)C)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[N-[2-(Acetamido)ethyl]-N-methylamino]-2'-carboxy-2-hydroxybenzophenone](/img/structure/B561681.png)